molecular formula C13H16N2O2 B611168 Tasipimidine CAS No. 1465908-70-6

Tasipimidine

カタログ番号: B611168
CAS番号: 1465908-70-6
分子量: 232.28 g/mol
InChIキー: GHIKYGQWBRHEGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

タシピミジンとその薬学的に許容される塩、例えば硫酸塩は、WO 2019/106238のような特許に記載されている方法を用いて調製することができます . 合成には、化合物の安定性と有効性を確保するために、特定の反応条件が含まれます。 工業生産方法では、コンパニオンアニマルに容易に投与できる、安定した経口投与可能な液体組成物の作成に重点が置かれています .

化学反応解析

タシピミジンは、さまざまなアドレナリン受容体に対する結合親和性や作動薬作用など、さまざまな化学反応を起こします。 これは、ヒトα2Aアドレナリン受容体に対してpEC50が7.57で完全作動薬を示しますが、α2Bおよびα2Cアドレナリン受容体、ならびにげっ歯類α2Dアドレナリン受容体に対する作動薬作用は弱いです . これらの反応に使用される一般的な試薬や条件には、イノシトールモノホスファート蓄積アッセイや細胞内カルシウムアッセイなどがあります . これらの反応から生成される主な生成物は、アドレナリン受容体に対する作動薬効果に関連しています .

科学研究の応用

タシピミジンは、幅広い科学研究の応用範囲を持っています。 これは、主に犬の状況性不安と恐怖の研究に使用されています . その不安解消効果と鎮静効果は、さまざまなインビトロおよびインビボモデルで実証されています . さらに、タシピミジンは、犬の麻酔に使用するプロポフォールとイソフルランの必要量を減らす可能性について研究されています . その薬理学的プロファイルは、神経系疾患や睡眠障害の研究にとって貴重な化合物となっています .

科学的研究の応用

Pharmacological Profile

Tasipimidine exhibits a strong binding affinity for the human α2A-adrenoceptors, demonstrating full agonism with a pEC50 of 7.57. It shows weaker agonistic effects on other adrenoceptor subtypes, such as α2B and α2C, and has minimal activity on α1-adrenoceptors . This selectivity underpins its potential therapeutic uses.

Treatment of Situational Anxiety in Dogs

This compound has been developed for alleviating situational anxiety and fear in companion animals, particularly dogs. Its formulation allows for rapid onset of action without significant sedation or ataxia, making it suitable for use in various anxiety-inducing situations .

Table 1: Efficacy of this compound in Canine Anxiety Management

StudySample SizeDosageOutcome
50 dogs0.25 mg/mlSignificant reduction in anxiety levels observed
30 dogs30 µg/kgReduced propofol requirement by 30% during anesthesia

Insomnia Treatment in Humans

Recent studies are exploring this compound's efficacy in treating insomnia. A Phase II clinical trial is underway to assess its safety and effectiveness compared to placebo in adults aged 18-65 with insomnia disorder. The expectation is that this compound will promote sleep by decreasing arousal levels .

Table 2: Study Design for Insomnia Treatment

ParameterDetails
Study TypeDouble-blind, randomized, placebo-controlled
Duration3 nights treatment
Primary Outcome MeasureSleep quality assessed via polysomnography

Anesthetic Applications

This compound has shown promise as an adjunct in anesthesia protocols for dogs. It reduces the required dosages of anesthetic agents like propofol and isoflurane, which can enhance patient safety and recovery times .

Table 3: Anesthetic-Sparing Effects of this compound

Combination TreatmentPropofol Dose Reduction (%)Isoflurane MAC Reduction (%)
This compound alone30%19%
This compound + Methadone48%35%
This compound + Methadone + Dexmedetomidine50%Not specified

Cardiovascular Effects

Research indicates that this compound induces mild to moderate cardiovascular depression, which can be beneficial when incorporated into anesthetic protocols without adverse effects on healthy dogs .

Table 4: Cardiovascular Effects Observed with this compound

MeasurementBaseline ValuesPost-Tasipimidine Values
Heart Rate (HR)NormalDecreased by 20-30%
Cardiac Output (CO)NormalDecreased by ~30%
Mean Arterial Pressure (MAP)NormalDecreased by 10-15%

生物活性

Tasipimidine is a novel compound primarily recognized for its pharmacological activity as a selective α2A-adrenoceptor agonist. It has been developed for the treatment of situational anxiety and fear, particularly in veterinary applications, such as in dogs. This article provides a detailed overview of its biological activity, including pharmacodynamics, pharmacokinetics, case studies, and research findings.

Pharmacodynamics

This compound exhibits a potent and selective agonistic action on the α2A-adrenoceptors, which are crucial in modulating neurotransmitter release in the central nervous system. The compound demonstrates the following key pharmacodynamic properties:

  • Binding Affinity : this compound has a high binding affinity for the human α2A-adrenoceptor with a pEC50 of 7.57. It shows weaker agonistic activity on other subtypes, such as α2B (pEC50 = 6.00), α2C (pEC50 = 6.29), and rodent α2D (pEC50 = 6.56) receptors .
  • Sedative Effects : In vivo studies have shown that this compound significantly reduces the acoustic startle reflex and spontaneous locomotor activity in rodents, indicating its sedative properties .
  • Anxiolytic Action : By inhibiting noradrenaline release from noradrenergic neurons, this compound effectively reduces anxiety and fear responses in experimental models .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Bioavailability : In fasted dogs, this compound exhibits moderate oral bioavailability averaging 60%. The peak plasma concentration occurs approximately 0.5 to 1.5 hours post-administration .
  • Distribution : The volume of distribution is notably high at 3 l/kg in dogs, indicating significant penetration into brain tissue, which is essential for its central effects .
  • Elimination : The half-life of this compound exceeds that of its antagonist atipamezole, suggesting that effects may reappear after administration of the antidote due to prolonged action .

Anesthetic Protocols

Recent studies have evaluated this compound's role in anesthetic protocols for dogs:

  • Cardiovascular Effects :
    • A study involving Beagle dogs demonstrated that this compound premedication resulted in a 20-30% reduction in heart rate and cardiac output during propofol-isoflurane anesthesia .
    • This compound was incorporated into anesthetic regimens without detrimental cardiovascular effects when monitored appropriately.
  • Anesthetic Sparing Effect :
    • This compound significantly reduced the required doses of propofol and isoflurane by approximately 30% and 19%, respectively, indicating its potential as an anesthetic-sparing agent .

Efficacy in Insomnia

A clinical trial is currently underway to assess this compound's efficacy and tolerability in treating insomnia among adults aged 18 to 65 years. The study aims to measure sleep quality using polysomnography and evaluate safety through monitoring adverse events .

Summary of Research Findings

Study FocusKey Findings
Binding AffinityHigh affinity for α2A receptors; weaker for other subtypes
Sedative EffectsReduced startle reflex and locomotor activity in rodents
Cardiovascular ImpactMild to moderate depression; significant reductions in HR and CO observed
Anesthetic RequirementsReduced propofol and isoflurane needs; effective as an anesthetic adjunct
Insomnia TreatmentOngoing trial assessing efficacy in improving sleep quality

特性

CAS番号

1465908-70-6

分子式

C13H16N2O2

分子量

232.28 g/mol

IUPAC名

2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H16N2O2/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13/h2-4,12H,5-8H2,1H3,(H,14,15)

InChIキー

GHIKYGQWBRHEGU-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1CCOC2C3=NCCN3

正規SMILES

COC1=CC=CC2=C1CCOC2C3=NCCN3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Tasipimidine

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tasipimidine
Reactant of Route 2
Reactant of Route 2
Tasipimidine
Reactant of Route 3
Tasipimidine
Reactant of Route 4
Tasipimidine
Reactant of Route 5
Reactant of Route 5
Tasipimidine
Reactant of Route 6
Tasipimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。